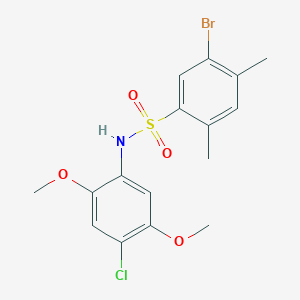
5-bromo-N-(4-chloro-2,5-dimethoxyphenyl)-2,4-dimethylbenzene-1-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-bromo-N-(4-chloro-2,5-dimethoxyphenyl)-2,4-dimethylbenzene-1-sulfonamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as Bromo-Dimethylsulfamoyl-Chlorodimethoxyphenyl and has a molecular formula of C17H19BrClNOS.
Wirkmechanismus
The mechanism of action of 5-bromo-N-(4-chloro-2,5-dimethoxyphenyl)-2,4-dimethylbenzene-1-sulfonamide is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes and signaling pathways that are involved in the development and progression of various diseases.
Biochemical and Physiological Effects:
Studies have shown that 5-bromo-N-(4-chloro-2,5-dimethoxyphenyl)-2,4-dimethylbenzene-1-sulfonamide has various biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit the production of inflammatory cytokines, and modulate the immune response.
Vorteile Und Einschränkungen Für Laborexperimente
One of the primary advantages of using 5-bromo-N-(4-chloro-2,5-dimethoxyphenyl)-2,4-dimethylbenzene-1-sulfonamide in lab experiments is its potential as a therapeutic agent. However, there are also some limitations associated with its use, including its potential toxicity and the need for further studies to fully understand its mechanism of action.
Zukünftige Richtungen
There are several future directions for research involving 5-bromo-N-(4-chloro-2,5-dimethoxyphenyl)-2,4-dimethylbenzene-1-sulfonamide. These include further studies to elucidate its mechanism of action, development of more efficient synthesis methods, and exploration of its potential applications in other fields such as materials science and environmental science.
In conclusion, 5-bromo-N-(4-chloro-2,5-dimethoxyphenyl)-2,4-dimethylbenzene-1-sulfonamide is a chemical compound that has potential applications in various scientific fields, including medicinal chemistry. Its mechanism of action is not fully understood, but it has been shown to have various biochemical and physiological effects. While there are some limitations associated with its use, there are also several future directions for research involving this compound.
Synthesemethoden
The synthesis of 5-bromo-N-(4-chloro-2,5-dimethoxyphenyl)-2,4-dimethylbenzene-1-sulfonamide involves the reaction of 4-chloro-2,5-dimethoxyaniline with 2,4-dimethylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The resulting product is then treated with bromine to obtain the final compound.
Wissenschaftliche Forschungsanwendungen
5-bromo-N-(4-chloro-2,5-dimethoxyphenyl)-2,4-dimethylbenzene-1-sulfonamide has been extensively studied for its potential applications in various scientific fields. One of the primary applications of this compound is in the field of medicinal chemistry. It has been shown to have potential as a therapeutic agent for the treatment of various diseases, including cancer and inflammation.
Eigenschaften
IUPAC Name |
5-bromo-N-(4-chloro-2,5-dimethoxyphenyl)-2,4-dimethylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17BrClNO4S/c1-9-5-10(2)16(6-11(9)17)24(20,21)19-13-8-14(22-3)12(18)7-15(13)23-4/h5-8,19H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIWBJPOHQDXJRF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1S(=O)(=O)NC2=CC(=C(C=C2OC)Cl)OC)Br)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17BrClNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-bromo-N-(4-chloro-2,5-dimethoxyphenyl)-2,4-dimethylbenzene-1-sulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

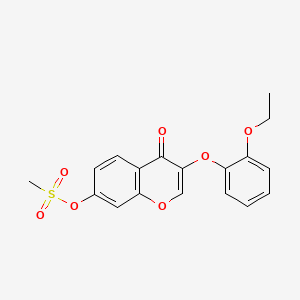

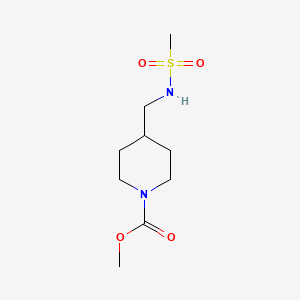
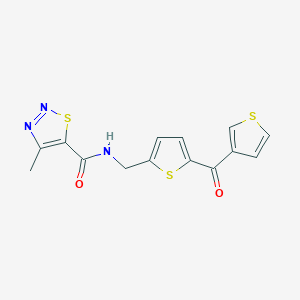
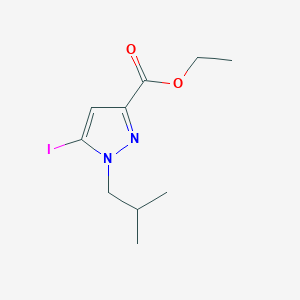

![5-[5-(4-Bromophenyl)-3-(2-chloro-7-ethoxyquinolin-3-yl)-3,4-dihydropyrazol-2-yl]-5-oxopentanoic acid](/img/structure/B2776510.png)
![N-[(1,4,4-Trimethylcyclohexyl)methyl]prop-2-enamide](/img/structure/B2776511.png)
![Ethyl 4-(4-ethoxyphenyl)-6-{[4-(3-methoxyphenyl)piperazin-1-yl]methyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2776513.png)
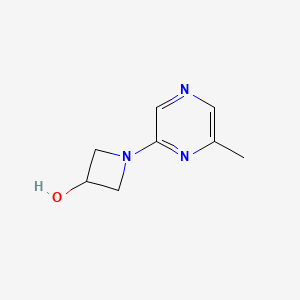

![(E)-N-[4-(4-Methyl-2,5-dioxoimidazolidin-4-yl)phenyl]-2-phenylethenesulfonamide](/img/structure/B2776522.png)
![N-[(1H-1,3-benzodiazol-2-yl)methyl]-5-fluoro-3-methylpyridine-2-carboxamide](/img/structure/B2776523.png)
